molecular formula C17H27NO9 B14800505 (2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(isopropylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate

(2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(isopropylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate

Cat. No.: B14800505
M. Wt: 389.4 g/mol
InChI Key: NLJZJCAGQGKNFM-SRABZTEZSA-N
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Description

(2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(isopropylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate is a complex organic compound that belongs to the class of acetates This compound is characterized by its tetrahydropyran ring structure and multiple functional groups, including acetoxymethyl and isopropylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(isopropylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate typically involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of the acetoxymethyl and isopropylamino groups. Common synthetic routes may include:

    Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Functional Groups: The acetoxymethyl and isopropylamino groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(isopropylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving acetates and amines.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(isopropylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate involves its interaction with molecular targets such as enzymes or receptors. The acetoxymethyl and isopropylamino groups may play a role in binding to these targets, leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(isopropylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate include other acetates and amines with tetrahydropyran ring structures. Examples include:

  • (2R,3S,4R,6R)-2-(Hydroxymethyl)-6-(2-(methylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate
  • (2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(ethylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H27NO9

Molecular Weight

389.4 g/mol

IUPAC Name

[(2R,3S,4R,6R)-3,4-diacetyloxy-6-[2-oxo-2-(propan-2-ylamino)ethoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C17H27NO9/c1-9(2)18-15(22)8-24-16-6-13(25-11(4)20)17(26-12(5)21)14(27-16)7-23-10(3)19/h9,13-14,16-17H,6-8H2,1-5H3,(H,18,22)/t13-,14-,16-,17+/m1/s1

InChI Key

NLJZJCAGQGKNFM-SRABZTEZSA-N

Isomeric SMILES

CC(C)NC(=O)CO[C@H]1C[C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(C)NC(=O)COC1CC(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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